molecular formula C14H13N3O5S B5808584 4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide

4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide

Cat. No.: B5808584
M. Wt: 335.34 g/mol
InChI Key: RYMKGJVSGVQNAG-UHFFFAOYSA-N
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Description

4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both nitro and sulfonamide groups in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the sulfonation of the resulting compound to introduce the sulfonamide group. The final step involves the coupling of the sulfonated product with 3-nitroaniline under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various oxidized forms.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-nitrophenyl)-3-sulfamoylbenzamide
  • 4-methyl-N-(2-nitrophenyl)-3-sulfamoylbenzamide
  • 4-methyl-N-(3-nitrophenyl)-4-sulfamoylbenzamide

Uniqueness

4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide is unique due to the specific positioning of the nitro and sulfonamide groups, which can influence its reactivity and biological activity. This specific arrangement can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-9-5-6-10(7-13(9)23(15,21)22)14(18)16-11-3-2-4-12(8-11)17(19)20/h2-8H,1H3,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMKGJVSGVQNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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